2-Bromo-4-(tert-butyl)-6-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-tert-butyl-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDHADZUFOGQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 4 Tert Butyl 6 Fluoroaniline and Its Structural Analogues
Regioselective Bromination Approaches for Fluoroanilines
Achieving regioselective bromination of fluoroanilines is a critical step in the synthesis of the target compound. The directing effects of the amino and fluoro substituents, as well as any other groups present on the aromatic ring, must be carefully considered. Both classical electrophilic methods and modern transition metal-catalyzed strategies have been employed to control the position of bromination.
Electrophilic aromatic substitution is a fundamental method for the halogenation of anilines. The strongly activating and ortho-, para-directing amino group typically dominates the regiochemical outcome. However, the choice of brominating agent and reaction conditions can be tuned to achieve the desired selectivity, particularly for introducing a bromine atom ortho to the amine.
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). For instance, the synthesis of 2-bromo-4-fluoroaniline (B89589), a key precursor, can be accomplished by treating 4-fluoroaniline (B128567) with NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method provides the target product in high yield by directing the bromine to the position ortho to the activating amino group and meta to the deactivating fluoro group. chemicalbook.com The reaction proceeds smoothly, and the product can be purified using standard techniques like column chromatography. chemicalbook.com
The general procedure for the synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline involves dissolving the aniline (B41778) in DMF, followed by the slow, dropwise addition of NBS also dissolved in DMF. chemicalbook.com The reaction's completion is monitored, and subsequent extraction and purification yield the desired 2-bromo-4-fluoroaniline. chemicalbook.com Theoretical analysis of electrophilic aromatic bromination confirms that π-donor substituents, like the amino group, direct the substitution preferentially to the para and ortho positions. nih.gov When the para position is blocked, as in 4-fluoroaniline, ortho-bromination is highly favored.
| Reactant | Reagent | Solvent | Product | Yield (%) |
| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 2-Bromo-4-fluoroaniline | 95 |
This table summarizes the electrophilic bromination of 4-fluoroaniline.
Transition metal catalysis offers powerful alternatives for the regioselective bromination of anilines, often under milder conditions and with different selectivity patterns compared to classical electrophilic methods. mdpi.com Copper and palladium are the most commonly employed metals for these transformations. nih.gov
Copper-catalyzed methods have proven highly effective. One practical procedure involves the oxidative bromination of free anilines using sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant, with a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). lookchem.comresearchgate.netthieme-connect.com This system allows for the regioselective monobromination of a variety of anilines. thieme-connect.com
Another robust copper-based system utilizes copper(II) bromide (CuBr₂) in an ionic liquid as the solvent. nih.govbeilstein-journals.orgresearchgate.net This method achieves high yields and excellent regioselectivity for the para-bromination of unprotected anilines. nih.govbeilstein-journals.org For substrates like 2-fluoroaniline (B146934) and 3-fluoroaniline, this protocol yields the corresponding para-brominated products efficiently at room temperature. researchgate.net The reaction time is generally short, and the ionic liquid can potentially be recycled, offering environmental benefits. beilstein-journals.org
| Substrate | Catalyst/Reagent | Conditions | Major Product | Yield (%) |
| Aniline Analogues | CuSO₄·5H₂O (cat.), NaBr, Na₂S₂O₈ | CH₃CN, H₂O, 7-25 °C | Monobrominated anilines | Varies |
| 2-Fluoroaniline | CuBr₂ (3 equiv.) | 1-hexyl-3-methylimidazolium bromide, rt, 0.5 h | 4-Bromo-2-fluoroaniline | 91 |
| 3-Fluoroaniline | CuBr₂ (3 equiv.) | 1-hexyl-3-methylimidazolium bromide, rt, 10 min | 4-Bromo-3-fluoroaniline | 90 |
This table presents examples of copper-catalyzed bromination of fluoroaniline (B8554772) analogues.
Palladium catalysis has also been explored, particularly for achieving otherwise difficult selectivities. For example, Pd(II)-catalyzed meta-C–H bromination of aniline derivatives has been developed using N-bromophthalimide (NBP) as the brominating agent. nih.gov This strategy provides a route to meta-brominated anilines, which are not readily accessible through traditional electrophilic substitution. nih.gov
Introduction of the tert-Butyl Group: Alkylation and Beyond
Introducing a bulky tert-butyl group onto the aniline ring is another synthetic challenge. Friedel-Crafts alkylation is the classical approach, but modern strategies like directed ortho-metalation offer superior regiocontrol, which is crucial for synthesizing highly substituted aromatics.
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). cerritos.edu For tert-butylation, tert-butyl chloride is a common alkylating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid helps generate a tert-butyl carbocation. cerritos.edu
However, this method has limitations when applied to anilines. The amino group is a strong Lewis base and can coordinate with the Lewis acid catalyst, deactivating it and suppressing the reaction. Therefore, the amino group often needs to be protected, for instance, as an amide, before alkylation. The product is also more nucleophilic than the starting material, which can lead to overalkylation. cerritos.edu Despite these challenges, Friedel-Crafts alkylation can be effective for introducing tert-butyl groups onto less reactive or protected aniline precursors. A synergistic Brønsted/Lewis acid-catalyzed system has also been developed for the tert-butylation of electron-rich arenes using di-tert-butylperoxide or unactivated tertiary alcohols as alkylating agents. chemrxiv.org
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho-position. baranlab.orgcardiff.ac.uk The resulting aryllithium species can then react with an electrophile. wikipedia.org
Functional groups such as amides, carbamates, and tertiary amines can serve as effective DMGs. wikipedia.orgbaranlab.org This method allows for the introduction of substituents with a high degree of regiocontrol that is often complementary to electrophilic substitution patterns.
A particularly innovative approach for introducing a tert-butyl group is the "contra-Friedel-Crafts" tert-butylation. rsc.orgmanchester.ac.ukresearchgate.net This strategy involves an initial DoM step, followed by quenching the aryllithium intermediate with a sulfinylating agent to form a sulfoxide (B87167). This sulfoxide then undergoes an ipso-nucleophilic aromatic substitution with tert-butyllithium, replacing the sulfoxide group with a tert-butyl group. rsc.orgresearchgate.net This sequence allows for the introduction of the bulky alkyl group at a position dictated by the initial directed metalation, providing a regioselectivity that is opposite to what is typically observed in classical Friedel-Crafts reactions. rsc.org
| Step | Description | Reagents | Intermediate/Product |
| 1 | Directed ortho-Metalation | Aromatic with DMG, Alkyllithium (e.g., s-BuLi) | ortho-Lithiated Aromatic |
| 2 | Sulfinylation | t-Butyl thiosulfinate | Aryl t-Butyl Sulfoxide |
| 3 | ipso-Substitution | t-Butyllithium (t-BuLi) | ortho-tert-Butylated Aromatic |
This table outlines the key steps in the contra-Friedel-Crafts tert-butylation strategy.
Fluorination Strategies in Aniline Synthesis
The synthesis of the target molecule and its analogues often begins with a pre-functionalized fluoroaromatic compound. There are several established methods for introducing fluorine onto an aromatic ring, which are crucial for preparing the necessary starting materials.
Known processes for preparing fluorinated anilines include the nitration of fluorinated aromatics followed by the reduction of the nitro group. google.com For example, 4-fluoroaniline can be obtained from fluorobenzene (B45895) via this two-step sequence. google.com Another important industrial method is the Halex (halogen exchange) reaction, where chloronitrobenzenes are converted to their fluoro analogues by treatment with a fluoride (B91410) source, followed by hydrogenation of the nitro group to yield the fluoroaniline. google.com
More direct fluorination methods have also been developed. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to introduce fluorine onto an aromatic ring, although the regioselectivity can be a challenge with highly activated systems like anilines. researchgate.net A different approach involves treating aromatic azides with anhydrous hydrogen fluoride to produce fluorinated anilines. google.com Additionally, transition metal-catalyzed reactions are emerging as powerful tools for C-F bond formation. nih.govrsc.org Palladium-catalyzed fluorination of aryl triflates and bromides provides a versatile route to fluoroarenes. nih.gov These methods collectively provide a toolbox for accessing the diverse fluoroaniline precursors required for complex syntheses.
Balz-Schiemann Reaction and its Modern Variants
The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org The traditional two-step process involves the diazotization of an aniline precursor, followed by the thermal decomposition of the resulting aryldiazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroaromatic compound. taylorfrancis.comnih.gov The reaction proceeds through an SN1 mechanism involving an aryl cation intermediate. nih.gov
Table 1: Comparison of Traditional and Modern Balz-Schiemann Reaction Conditions
| Feature | Traditional Balz-Schiemann | Modern Variants |
| Fluoride Source | Tetrafluoroborate (BF₄⁻) | Hexafluorophosphates (PF₆⁻), Hexafluoroantimonates (SbF₆⁻), Organotrifluoroborates (RBF₃⁻) wikipedia.orgresearchgate.net |
| Reaction Conditions | High temperatures, isolation of potentially explosive diazonium salts taylorfrancis.comresearchgate.net | Milder conditions (25–60 °C), in situ diazotization, continuous flow protocols researchgate.netresearchgate.net |
| Solvents | Often requires harsh conditions | Ionic liquids (e.g., [bmim][BF₄]), low or non-polar solvents (e.g., PhCl, hexane) nih.govresearchgate.netresearchgate.net |
| Catalysis | Typically uncatalyzed | Hypervalent iodine(III) catalysis, photoredox catalysis researchgate.net |
Modern advancements have addressed some of the limitations of the classical Balz-Schiemann reaction, such as the need for high temperatures and the handling of potentially hazardous diazonium salts. researchgate.net Innovations include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields. wikipedia.org The development of one-pot procedures, where the diazotization and fluoro-dediazoniation occur in the same reaction vessel, and the use of continuous flow reactors have made the process safer and more scalable. researchgate.netresearchgate.net Furthermore, the use of ionic liquids as solvents can enhance reaction rates and selectivity, and in some cases, allow for the recycling of the reaction medium. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the introduction of a fluorine atom onto an aromatic ring. This reaction is particularly effective when the ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org The mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com
A notable feature of the SNAr reaction is the reactivity order of the leaving groups, which is F > Cl > Br > I. libretexts.org This is counterintuitive, as fluoride is typically a poor leaving group. However, in SNAr, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to attack. libretexts.orgyoutube.com
For the synthesis of fluoroanilines, this method would typically involve a precursor with a good leaving group (like a nitro or chloro group) and activating groups that can be later converted to or can tolerate the presence of an amino group.
Integrated Multi-Step Synthesis Pathways to 2-Bromo-4-(tert-butyl)-6-fluoroaniline
The synthesis of a polysubstituted aromatic compound like this compound requires a carefully planned multi-step sequence to ensure the correct regiochemistry of the substituents. A plausible synthetic route can be designed starting from a readily available material such as o-fluoroaniline.
One potential pathway involves the following key transformations:
Protection of the Amino Group : The highly activating and reactive amino group of o-fluoroaniline is first protected, for instance, by acetylation with acetyl chloride, to prevent side reactions and to direct subsequent substitutions. google.com
Friedel-Crafts Alkylation : The protected aniline derivative can then undergo a Friedel-Crafts alkylation to introduce the tert-butyl group. Due to the ortho, para-directing nature of the acetylamino group, the tert-butyl group is expected to add at the para position.
Bromination : Electrophilic aromatic bromination is then carried out. The bulky tert-butyl group and the acetylamino group will direct the bromine atom to the position ortho to the amino group and meta to the tert-butyl group.
Deprotection : The final step is the removal of the protecting group to yield the target molecule, this compound.
An alternative strategy could involve starting with 2-bromo-6-fluoroaniline (B133542). google.comchemicalbook.com In this case, the synthesis would proceed by first protecting the amino group, followed by Friedel-Crafts alkylation to introduce the tert-butyl group at the para position, and finally deprotection. The starting material, 2-bromo-6-fluoroaniline, can be synthesized from 2-bromo-6-fluorobenzoic acid. chemicalbook.com Another preparation method for 2-bromo-6-fluoroaniline starts with o-fluoroaniline, which undergoes amino group protection, followed by sulfonylation, bromination, and then removal of the sulfonyl group. google.com
Green Chemistry Considerations in the Synthesis of Halogenated Anilines
The principles of green chemistry are increasingly being applied to the synthesis of halogenated anilines to reduce the environmental impact of these processes. acs.orgsphinxsai.com This involves the careful selection of solvents, minimization of waste, and the use of recyclable catalysts.
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the green synthesis of halogenated anilines. nih.gov Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry approaches focus on replacing these with more environmentally benign alternatives. For instance, ionic liquids have been used as solvents in the direct chlorination or bromination of unprotected anilines, offering a safer operational choice and reducing the environmental impact compared to reactions in aqueous HCl. beilstein-journals.org Microwave-assisted synthesis in the absence of organic solvents has also been reported as a greener alternative for the production of anilines. tandfonline.com
Waste minimization is another key aspect. This can be achieved by improving reaction efficiency and atom economy. For example, developing one-pot synthesis procedures reduces the number of work-up and purification steps, thereby minimizing solvent use and waste generation. wipo.int
Recyclable Catalysis in Bromination and Fluorination
The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and the cost of chemical processes. In the context of halogenated aniline synthesis, significant research has been directed towards developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
For bromination, recyclable catalytic systems have been developed. For instance, a 2-methylpyridinium nitrate (B79036) ionic liquid has been shown to catalyze the aerobic oxidative bromination of anilines in water, with the catalyst being recyclable. researchgate.net Fe₃O₄@SiO₂/CuO nanocatalysts have also been used for the aerobic bromination of aromatic compounds and can be reused multiple times without a significant loss in activity.
In fluorination reactions, particularly variants of the Balz-Schiemann reaction, the use of ionic liquids as solvents not only improves reaction conditions but also allows for the recycling and reuse of the solvent, contributing to a greener process. researchgate.netresearchgate.net For other fluorination methods, visible-light photoredox catalysis using recyclable catalysts like graphitic carbon nitride polymer has been explored for the fluoroalkylation of arenes. mdpi.com
Mechanistic Investigations of 2 Bromo 4 Tert Butyl 6 Fluoroaniline Reactivity
Reactivity at the Amine Functionality: N-Functionalization and Cyclization Reactions
The primary amine group in 2-Bromo-4-(tert-butyl)-6-fluoroaniline is a key site for nucleophilic attack and bond formation. Standard N-functionalization reactions, such as acylation, alkylation, and sulfonylation, can be readily performed to introduce a wide range of substituents. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often serving as preliminary steps for more complex syntheses.
Beyond simple functionalization, the amine group, in conjunction with the ortho-bromo substituent, serves as a powerful handle for constructing heterocyclic systems through cyclization reactions. For instance, Sonogashira coupling of 2-bromoanilines with terminal alkynes, followed by an in-situ cyclization, is a well-established method for synthesizing substituted indoles. nih.gov This type of transformation highlights the utility of the amine as an internal nucleophile. Similarly, radical cyclization pathways can be employed. The aryl radical generated from the C-Br bond can participate in cyclization reactions, with the amine or a functionalized amine side chain influencing the regioselectivity of the ring closure. researchgate.net The synthesis of quinolines and other nitrogen-containing heterocycles can also be envisioned through reactions involving the amine functionality. mdpi.com
Aromatic Substitution Reactions: Nucleophilic and Electrophilic Pathways
The reactivity of the aromatic ring in this compound towards substitution is governed by the directing effects of its four substituents.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are dictated by the existing substituents. The amine (-NH₂) group is a powerful activating group and an ortho-, para-director. The tert-butyl group is a weakly activating, ortho-, para-director. Conversely, the fluorine and bromine atoms are deactivating groups due to their strong inductive electron-withdrawing effects, but they also act as ortho-, para-directors through resonance. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like the bromo or fluoro group), is generally challenging for this molecule. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved through the presence of strong electron-withdrawing groups. The this compound ring is rendered relatively electron-rich by the activating amine and tert-butyl groups, making it a poor substrate for SNAr. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the preferred methods for forming C-N bonds over traditional SNAr or Ullmann couplings due to their milder conditions and broader scope. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Moiety
The carbon-bromine bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or ester) to form a C-C bond. libretexts.orgwikipedia.org This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For substrates like this compound, the bromo group readily participates in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Recent studies have focused on developing efficient Suzuki-Miyaura reactions for ortho-bromoanilines, even without protection of the amine group. nih.govrsc.org These methods demonstrate high yields and compatibility with a wide variety of boronic esters, including those with aryl, heteroaromatic, alkenyl, and alkyl groups. nih.gov The robustness of these reactions makes them suitable for large-scale synthesis in the pharmaceutical and fine chemical industries. wikipedia.orgnih.gov
| Boronic Ester Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | High | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to Excellent | nih.gov |
| Vinylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | Good | researchgate.net |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | nih.gov |
This table presents representative data for Suzuki-Miyaura couplings on structurally similar ortho-bromoanilines.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com This reaction provides a direct method for vinylation at the C2 position of the aniline (B41778) ring.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne. scirp.orgresearchgate.net This reaction is exceptionally useful for synthesizing arylalkynes. Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed to avoid the undesirable homocoupling of alkynes. nih.govorganic-chemistry.org The Sonogashira coupling of 2-bromoanilines is a key step in the synthesis of various heterocyclic compounds, such as indoles. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | mdpi.com |
| Sonogashira (Copper-free) | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | nih.gov |
| Sonogashira (Classic) | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | researchgate.net |
This table illustrates typical conditions for Heck and Sonogashira coupling reactions involving aryl bromides.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-synthesis.comatlanchimpharma.com This reaction couples an aryl halide with an amine in the presence of a base and a palladium catalyst, typically supported by a bulky phosphine ligand. organic-synthesis.comwuxiapptec.com For a substrate like this compound, this reaction would involve coupling with a different aryl halide to functionalize the existing amine group, leading to the synthesis of diarylamines. The general reactivity order for the aryl electrophile is ArBr > ArCl > ArI > ArOTf. wuxiapptec.com The choice of ligand (e.g., BINAP, XantPhos) and base (e.g., NaOtBu, Cs₂CO₃) is crucial for achieving high efficiency and depends on the specific substrates being coupled. organic-synthesis.comchemrxiv.org
Role of the Fluoro Substituent in Directing Reactivity and Selectivity
The fluorine atom at the C6 position significantly influences the electronic properties and reactivity of the molecule. Its effects are primarily twofold:
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution compared to a non-fluorinated analogue. libretexts.org This deactivation can also influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). This effect directs incoming electrophiles to the ortho and para positions. libretexts.org Although the inductive effect is generally stronger for halogens, the resonance effect is crucial for determining regioselectivity in EAS reactions.
In the context of this compound, the fluorine atom is ortho to the amine group. Its strong electronegativity lowers the pKa of the anilinium ion and can influence the nucleophilicity of the amine. Furthermore, computational studies on similar molecules like 2-bromo-6-chloro-4-fluoroaniline show how halogen substituents affect the molecular geometry and electronic charge distribution, which in turn dictates the molecule's reactivity and potential for intermolecular interactions. researchgate.net The presence of the ortho-fluoro group provides a unique electronic and steric environment that can be exploited to achieve selectivity in various synthetic transformations.
Steric and Electronic Effects of the tert-Butyl Group on Reaction Kinetics and Thermodynamics
The reactivity of this compound is significantly influenced by the steric and electronic properties of its substituents. The tert-butyl group, in particular, plays a crucial role in modulating the kinetics and thermodynamics of reactions involving this molecule. Its effects are twofold: it imposes considerable steric hindrance and exerts specific electronic effects on the aromatic ring.
The bulky nature of the tert-butyl group sterically hinders the positions ortho to it on the benzene (B151609) ring. In the case of this compound, the tert-butyl group is para to the amino group and meta to the bromine and fluorine atoms. While its primary steric influence is on the adjacent positions (3 and 5), its sheer size can also indirectly affect the reactivity of the ortho-substituted amino group. This steric congestion can impede the approach of reagents, thereby slowing down reaction rates. For instance, in electrophilic aromatic substitution reactions, the large size of the tert-butyl group can disfavor substitution at the adjacent positions, even if they are electronically activated. ucalgary.ca
In the context of reaction kinetics, the electron-donating effect of the tert-butyl group can accelerate reactions that are favored by increased electron density at the aromatic ring, such as electrophilic aromatic substitution. However, this electronic acceleration may be counteracted by the steric hindrance it imposes. For example, in reactions where an electrophile attacks the aromatic ring, the activating effect of the tert-butyl group would direct substitution to the ortho and para positions relative to itself. Given the substitution pattern of this compound, this would further activate the positions already occupied by the bromo and fluoro groups, and the amino group.
The interplay of these steric and electronic effects is summarized in the table below, drawing on general principles observed in substituted anilines and other aromatic compounds.
| Effect of tert-Butyl Group | Impact on Reaction Kinetics | Impact on Reaction Thermodynamics |
| Steric Hindrance | Decreases reaction rates at sterically hindered sites. Can influence regioselectivity by blocking certain positions. | Can lead to steric acceleration if strain is relieved in the transition state or products. Influences the relative stability of isomers. |
| Electronic (Inductive) | Increases the rate of electrophilic aromatic substitution by donating electron density to the ring. Enhances the nucleophilicity of the amino group. | Stabilizes intermediates and products with developing positive charge on the aromatic ring or the amino group. |
Design and Synthesis of Novel Derivatives and Structural Analogues of 2 Bromo 4 Tert Butyl 6 Fluoroaniline
Aniline-Based Scaffolds in Heterocyclic Synthesis
Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of numerous nitrogen-containing heterocycles due to the reactivity of the amino group and the aromatic ring. geeksforgeeks.org The specific substitution pattern of 2-bromo-4-(tert-butyl)-6-fluoroaniline, featuring a bulky lipophilic group, a bromine atom, and a fluorine atom, offers a unique starting point for creating structurally diverse molecules with potential applications in drug discovery. The electronic and steric properties of these substituents can be leveraged to direct reactions and influence the properties of the resulting heterocyclic scaffolds.
The piperazine (B1678402) ring is a privileged scaffold in drug design, known for improving the pharmacokinetic profile of drug candidates. mdpi.comresearchgate.net Combining piperazine with other heterocyclic systems, such as pyranopyridines, can lead to novel compounds with a range of biological activities. mdpi.comnih.gov The synthesis of such complex molecules can be approached by constructing the pyranopyridine core and subsequently introducing the piperazine moiety.
A general strategy involves the multi-component reaction of precursors like malononitrile, an aldehyde, and an active methylene (B1212753) compound to form a dihydropyridine, which can be further cyclized and functionalized. researchgate.net While direct synthesis from an aniline is one of many pathways, an alternative involves preparing a key intermediate where a piperazine group can be introduced via nucleophilic substitution. For instance, a chloro-substituted pyranopyridine can be reacted with a desired piperazine derivative. mdpi.com The synthesis of N-arylpiperazines often involves methods like Buchwald-Hartwig coupling or nucleophilic aromatic substitution on electron-deficient arenes, starting from an aniline precursor. nih.gov Therefore, a multi-step synthesis could utilize a substituted aniline to first construct a portion of the heterocyclic system, which is later coupled with piperazine to yield the final target structure.
The quinoline (B57606) ring system is a prominent feature in many pharmaceuticals and can be synthesized from aniline derivatives through several classic methods. nih.govnih.gov These methods allow for the incorporation of the aniline's substitution pattern directly into the resulting quinoline scaffold.
Skraup Synthesis: This method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. Substituted anilines yield correspondingly substituted quinolines. pharmaguideline.com
Friedlander Synthesis: This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of a base, to form the quinoline ring. pharmaguideline.com
Vilsmeier-Haack Reaction: Acetanilide derivatives, prepared by the acetylation of anilines, can be treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate 2-chloro-3-formylquinolines, which are versatile intermediates for further functionalization. nih.govnih.gov
Furthermore, hybrid structures incorporating both quinoline and imidazole (B134444) rings can be synthesized. One approach involves converting a 2-chloroquinoline-3-carbaldehyde (B1585622) (derived from an aniline via the Vilsmeier-Haack reaction) into a 2-hydroxyquinoline-3-carbaldehyde. This intermediate can then be reacted with an aryl aldehyde and ammonium (B1175870) acetate (B1210297) to construct the imidazole ring, yielding 2,4,5-trisubstituted imidazole-quinolines. nih.gov Another green chemistry approach utilizes ultrasound irradiation to facilitate the N-alkylation of an imidazole ring and subsequent cycloaddition reactions to create hybrid quinoline-imidazole compounds. rsc.org
Thienopyrimidines are considered bioisosteres of purines and exhibit a wide range of biological activities. nih.govsemanticscholar.org Their synthesis often begins with a substituted 2-aminothiophene, which serves as the foundation for building the fused pyrimidine (B1678525) ring. The substituents on the initial building blocks are carried through to the final thienopyrimidine product.
A common synthetic route is the Gewald reaction, which produces polysubstituted 2-aminothiophenes. nih.gov These intermediates, bearing an amino group and an adjacent ester or nitrile, can then be cyclized with various reagents. For example, heating a 2-aminothiophene-3-carbonitrile (B183302) with formamide (B127407) leads to the formation of a thieno[2,3-d]pyrimidin-4-amine. nih.gov Subsequent chlorination of the 4-position with POCl₃ provides a key intermediate for introducing various nucleophiles, including substituted anilines or other amines, at this position to generate diverse libraries of thienopyrimidine analogues. nih.govresearchgate.net The initial aniline derivative can be incorporated at different stages, either in the formation of the thiophene (B33073) ring or by being added as a nucleophile to a pre-formed thienopyrimidine core. acgpubs.orgresearchgate.net
Exploration of Bioisosteric Replacements in Related Scaffolds
Bioisosteric replacement is a crucial strategy in medicinal chemistry used to modify a lead compound to enhance potency, improve pharmacokinetic properties, or reduce toxicity, while maintaining the desired biological activity. drughunter.comresearchgate.net This involves substituting an atom or group with another that has similar physical or chemical properties. acs.orgcambridgemedchemconsulting.com For a molecule like this compound, bioisosteric replacements can be considered for the aniline moiety itself or for its substituents.
Replacing the entire aniline group can be a strategy to overcome metabolic liabilities, as anilines can sometimes be converted into reactive metabolites. cresset-group.comacs.org Potential replacements for the aniline scaffold include functional groups like substituted phenols or benzimidazoles. cresset-group.com
More commonly, the substituents on the ring are targeted for modification. The fluorine atom, for instance, might be replaced with hydrogen to alter metabolic stability or with other groups to modulate the pKa of the nearby amino group. cambridgemedchemconsulting.com The tert-butyl group, a bulky lipophilic moiety, could be exchanged with other groups to fine-tune solubility and metabolic stability. A notable bioisostere for the tert-butyl group is the trifluoromethyl oxetane, which has been shown to decrease lipophilicity and improve metabolic stability in some contexts. cambridgemedchemconsulting.com
The following table summarizes potential bioisosteric replacements for key functional groups found in the parent compound.
| Original Group | Potential Bioisosteric Replacement(s) | Potential Outcome of Replacement |
|---|---|---|
| Aniline (-NH₂) | Phenol (-OH), Thiophenol (-SH), Benzyl alcohol (-CH₂OH) | Modify hydrogen bonding, alter metabolic pathways, reduce toxicity. cresset-group.com |
| Fluorine (-F) | Hydrogen (-H), Hydroxyl (-OH), Methoxy (-OCH₃), Chlorine (-Cl) | Modulate pKa, alter metabolic stability, change electronic properties. cambridgemedchemconsulting.com |
| Bromine (-Br) | Chlorine (-Cl), Trifluoromethyl (-CF₃), Isopropyl (-iPr) | Modify lipophilicity, alter size and electronic character. cambridgemedchemconsulting.com |
| tert-Butyl (-tBu) | Trifluoromethyl (-CF₃), Iodine (-I), Trifluoromethyl oxetane | Decrease lipophilicity, improve metabolic stability, alter steric profile. cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl, Thienyl, Other Heterocycles | Improve solubility, introduce new interaction points, alter ADME properties. cambridgemedchemconsulting.com |
Structure-Reactivity Relationship Studies of Modified Analogues
The specific arrangement of substituents on the this compound ring significantly influences its chemical reactivity, particularly in the context of synthesizing the heterocyclic derivatives discussed previously. Understanding these structure-reactivity relationships is key to predicting reaction outcomes and designing efficient synthetic routes.
The amino group (-NH₂) is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. geeksforgeeks.orgchemistrysteps.com However, its directing influence is modulated by the other substituents:
Halogens (Bromo- and Fluoro-): Both bromine and fluorine are deactivating via their inductive electron-withdrawing effect, but they are ortho-, para- directors due to the resonance donation of their lone pairs. In this molecule, the fluorine and bromine atoms are positioned ortho to the amino group, which sterically hinders reactions at those positions and electronically deactivates the ring.
tert-Butyl Group: This is a bulky, electron-donating group that activates the ring and is an ortho-, para- director. Its position para to the amino group reinforces the directing effect towards the remaining open ortho position (position 5). However, its significant steric bulk can hinder the approach of reagents to the adjacent positions.
Computational and Theoretical Studies on 2 Bromo 4 Tert Butyl 6 Fluoroaniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. These methods solve the Schrödinger equation for a given molecular structure to provide insights into electron distribution and energy levels.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. deeporigin.comlibretexts.orgucla.edu The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. deeporigin.comnumberanalytics.com Green and yellow areas represent regions with near-zero potential.
For 2-Bromo-4-(tert-butyl)-6-fluoroaniline, an MEP map would likely show a negative potential around the electronegative fluorine, bromine, and nitrogen atoms, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amine group would likely exhibit a positive potential, marking them as sites for nucleophilic interaction. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. ucsb.edu
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.denumberanalytics.com It is a powerful tool for studying intramolecular charge transfer and the stability arising from electron delocalization.
The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. youtube.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For the title compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring's antibonding orbitals and the effects of the bromo, fluoro, and tert-butyl substituents on the electronic structure and stability.
Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. capes.gov.bracs.org It offers a good balance between accuracy and computational cost, making it a standard tool for predicting molecular structures and vibrational spectra. researchgate.netresearchgate.net
Optimized Geometric Parameters and Conformation
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. The output of this calculation includes precise bond lengths, bond angles, and dihedral angles. For this compound, DFT would provide the exact spatial arrangement of the bromo, tert-butyl, and fluoro groups on the aniline (B41778) ring, as well as the geometry of the amine group.
Table 2: Hypothetical Optimized Geometric Parameters
This table is a template showing the kind of data that a DFT geometry optimization would yield. The parameters listed are for illustrative purposes and are not based on actual calculations for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | (Value not available) | C-C-Br | (Value not available) |
| C-N | (Value not available) | C-C-N | (Value not available) |
| C-F | (Value not available) | C-C-F | (Value not available) |
| C-C(tert-butyl) | (Value not available) | C-C-C(tert-butyl) | (Value not available) |
Predicted Infrared and Raman Spectra
Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies and their intensities can be used to generate theoretical Infrared (IR) and Raman spectra.
Comparing these predicted spectra with experimentally measured spectra is a powerful method for confirming the molecular structure and for assigning specific vibrational modes to the observed spectral bands. researchgate.net For this compound, a theoretical vibrational analysis would help in identifying the characteristic frequencies associated with the C-Br, C-F, C-N, and N-H bonds, as well as the vibrations of the aromatic ring and the tert-butyl group.
Table 3: Hypothetical Predicted Vibrational Frequencies
This table illustrates how predicted vibrational frequencies would be presented. The assignments are general, and the frequency values are placeholders, as specific computational data for this compound is not available.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | (Value not available) |
| C-H (aromatic) stretch | (Value not available) |
| C-C (aromatic) stretch | (Value not available) |
| C-F stretch | (Value not available) |
| C-Br stretch | (Value not available) |
| N-H bend | (Value not available) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with their environment. For this compound, MD simulations can elucidate the flexibility of the molecule and the nature of its non-covalent interactions, which are crucial for understanding its physical properties and potential biological activity.
Conformational analysis through MD simulations involves tracking the trajectory of each atom in the molecule over time by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface to identify stable and low-energy conformations. Key areas of conformational flexibility in this compound include the rotation of the tert-butyl group around its C-C bond, the rotation of the amino (-NH2) group, and the potential for slight puckering or out-of-plane vibrations of the benzene (B151609) ring. The simulation can reveal the most probable dihedral angles and the energy barriers between different conformational states.
MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, DMSO) or other solute molecules, it is possible to analyze the formation and lifetime of hydrogen bonds, van der Waals forces, and electrostatic interactions. The amino group of this compound can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. The bulky, hydrophobic tert-butyl group and the aromatic ring contribute significantly to van der Waals and hydrophobic interactions. Analyzing radial distribution functions (RDFs) from the simulation data can quantify the probability of finding solvent molecules or other interaction partners at a specific distance from different atoms of the molecule. mdpi.comnih.govnih.gov
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
| Parameter Studied | Method | Typical Finding | Implication |
| Conformational Dynamics | |||
| C-C-C-H Dihedral (tert-butyl) | Dihedral Angle Distribution Analysis | Multiple minima corresponding to staggered conformations. | Reveals the rotational freedom and preferred orientation of the tert-butyl group. |
| C5-C6-N-H Dihedral (amino group) | Dihedral Angle Distribution Analysis | Preferred orientations minimizing steric clash with ortho substituents (Br, F). | Defines the orientation of the amino group relative to the aromatic ring. |
| Intermolecular Interactions | |||
| N-H···O (Water) Hydrogen Bond | H-bond analysis (distance/angle criteria) | Average H-bond lifetime and number. | Quantifies the strength and persistence of interactions with a protic solvent. |
| Aromatic Ring Stacking | Center of Mass Distance Analysis | Preferred distances and orientations for π-π stacking if simulated with other aromatic molecules. | Indicates potential for self-association or interaction with aromatic biological targets. |
| Solvent Accessibility | Solvent Accessible Surface Area (SASA) | Calculation of the surface area exposed to solvent. | Highlights hydrophobic (tert-butyl, ring) vs. hydrophilic (amino) regions of the molecule. nih.gov |
Prediction of Spectroscopic Signatures for Research and Characterization
Computational chemistry provides essential tools for predicting the spectroscopic signatures of molecules like this compound, which aids in their synthesis, characterization, and identification. Methods such as Density Functional Theory (DFT), often using the B3LYP functional, and Hartree-Fock (HF) are employed to calculate vibrational and nuclear magnetic resonance spectra. researchgate.netnih.gov These theoretical spectra serve as a valuable reference for interpreting experimental data.
Vibrational Spectroscopy (FTIR and FT-Raman): Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies and intensities. researchgate.net Each vibrational mode corresponds to a specific motion of atoms or functional groups within the molecule. For this compound, key predicted vibrations would include the N-H stretching of the aniline group, C-H stretching modes of the aromatic ring and the tert-butyl group, C-C stretching vibrations within the benzene ring, and characteristic vibrations for the C-Br and C-F bonds. nih.gov Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving their agreement with experimental results. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The calculations are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the amino and tert-butyl groups would cause distinct shifts in the signals of the aromatic protons and carbons, allowing for unambiguous structural assignment.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |
| ~3450-3550 | Medium | Asymmetric N-H Stretch |
| ~3350-3450 | Medium | Symmetric N-H Stretch |
| ~3050-3100 | Low | Aromatic C-H Stretch |
| ~2900-2980 | Strong | C-H Stretch (tert-butyl) |
| ~1600-1630 | Strong | N-H Scissoring |
| ~1550-1580 | Medium | Aromatic C=C Stretch |
| ~1450-1480 | Medium | Aromatic C=C Stretch |
| ~1250-1300 | Strong | C-N Stretch |
| ~1200-1240 | Strong | C-F Stretch |
| ~550-650 | Medium | C-Br Stretch |
Note: These are representative values based on calculations for similar halogenated anilines. researchgate.netnih.gov
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)
| Atom Position (IUPAC) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift |
| C1 (-NH₂) | - | ~145-150 (d) | Attached to electronegative N and F; shows C-F coupling. |
| C2 (-Br) | - | ~110-115 | Shielded by NH₂ but deshielded by Br. |
| C3 | ~7.2-7.4 (d) | ~125-130 (d) | Aromatic proton with coupling to adjacent fluorine. |
| C4 (-C(CH₃)₃) | - | ~140-145 | Deshielded due to substitution and para-position to fluorine. |
| C5 | ~7.0-7.2 (dd) | ~118-122 (d) | Aromatic proton with coupling to adjacent fluorine. |
| C6 (-F) | - | ~155-160 (d) | Highly deshielded due to direct attachment of electronegative F. |
| -C(CH₃)₃ | - | ~34-36 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~1.3-1.5 (s) | ~30-32 | Methyl carbons of the tert-butyl group. |
Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets. Predicted shifts are estimates based on substituent effects.
Reaction Pathway Energetics and Transition State Analysis
Computational studies on reaction pathway energetics are vital for understanding the reactivity of this compound, predicting reaction outcomes, and optimizing synthetic procedures. These studies map the potential energy surface of a chemical reaction, identifying the minimum energy pathways from reactants to products.
The primary goal is to locate and characterize stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
For this compound, several reaction types could be computationally investigated. For instance, electrophilic aromatic substitution reactions would be heavily influenced by the directing effects of the existing substituents. The amino group is a strong activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. Computational analysis could predict the most likely site of substitution (e.g., at C3 or C5) by comparing the activation energies for the formation of the different sigma complexes (arenium ion intermediates). Another area of study could be reactions involving the nucleophilic amino group, such as acylation or alkylation, where calculations can help understand steric hindrance from the adjacent bulky bromine and fluorine atoms.
Transition state analysis involves not only finding the TS geometry but also performing a vibrational frequency calculation. A true transition state structure is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.
Table 4: Conceptual Data from a Transition State Analysis of a Hypothetical Reaction (e.g., Nitration at C5)
| Parameter | Description | Illustrative Value (kcal/mol) |
| E(Reactants) | The sum of the electronic energies of this compound and the electrophile (e.g., NO₂⁺). | 0.0 (Reference) |
| E(TS) | The electronic energy of the transition state structure leading to the sigma complex. | +15.5 |
| E(Intermediate) | The electronic energy of the sigma complex (arenium ion) intermediate. | +5.2 |
| E(Products) | The sum of the electronic energies of the final product and any byproducts. | -25.0 |
| Activation Energy (Ea) | The energy barrier for the reaction, calculated as E(TS) - E(Reactants). | 15.5 |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, calculated as E(Products) - E(Reactants). | -25.0 |
| Imaginary Frequency | The single negative frequency at the TS, confirming it as a saddle point. | -450 cm⁻¹ |
Advanced Applications of 2 Bromo 4 Tert Butyl 6 Fluoroaniline and Its Derivatives
Medicinal Chemistry Applications: Scaffold Development for Bioactive Compounds
The structural motif of 2-Bromo-4-(tert-butyl)-6-fluoroaniline serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. The interplay of its substituents allows for fine-tuning of steric, electronic, and lipophilic parameters, which are critical for molecular recognition and biological activity.
Modulators of Biological Targets (e.g., enzymes, receptors)
Derivatives of substituted anilines are widely recognized for their potential to interact with various biological targets, including enzymes and receptors. While direct studies on this compound as a modulator of biological targets are not extensively documented in publicly available literature, the broader class of halogenated and substituted anilines has shown significant promise. For instance, related compounds such as 2-bromo-6-fluoroaniline (B133542) are utilized in the preparation of cycloalkylated benzothiadiazine derivatives which act as AMPA receptor modulators. Furthermore, derivatives of 2-bromo-4-chloro-6-fluoroaniline (B70090) have been investigated in the synthesis of bradykinin (B550075) B1 receptor antagonists, which are of interest for pain management. The unique combination of substituents in this compound suggests its potential as a scaffold for developing novel modulators of similar biological targets.
Antiproliferative and Antiviral Activity Studies
The development of novel antiproliferative and antiviral agents is a cornerstone of medicinal chemistry. Halogenated organic compounds, including substituted anilines, have historically played a significant role in this area. For example, 2-bromo-6-fluoroaniline is a key intermediate in the synthesis of Letermovir, an antiviral drug used for the prevention of cytomegalovirus (CMV) infections.
While specific research on the antiproliferative and antiviral activities of this compound derivatives is limited in accessible scientific literature, the general class of substituted anilines has been explored for these purposes. Studies on 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives have shown their potential as dual Mer/c-Met kinase inhibitors for cancer therapy. The structural features of this compound make it a candidate for future investigations into new anticancer and antiviral agents.
Table 1: Examples of Bioactive Compounds Derived from Related Anilines This table is illustrative and based on structurally related compounds, as direct data for this compound derivatives is not widely available.
| Derivative Class | Biological Target/Activity | Therapeutic Area |
| Cycloalkylated Benzothiadiazines | AMPA Receptor Modulation | Neuroscience |
| Substituted Pyrimidines | Mer/c-Met Kinase Inhibition | Oncology |
| Letermovir Precursor | CMV DNA Terminase Complex | Antiviral Therapy |
| Bradykinin B1 Antagonists | Bradykinin B1 Receptor | Pain Management |
Anti-microbial Research
The search for new antimicrobial agents is critical in combating drug-resistant pathogens. Aniline derivatives have been recognized for their potential as antimicrobial agents. Although specific studies focusing on the antimicrobial properties of this compound are not prominent, the broader family of halogenated anilines has been a subject of interest in this field. The presence of bromine and fluorine atoms can enhance the antimicrobial efficacy of organic molecules. Research into novel antimicrobial compounds often involves the synthesis and evaluation of a wide range of substituted aromatic amines.
Radiopharmaceutical Precursors and Imaging Agent Development
The development of radiopharmaceuticals and imaging agents is crucial for modern diagnostics and therapeutics. Fluorine-18 is a commonly used radionuclide in positron emission tomography (PET), and the introduction of fluorine into bioactive molecules is a key strategy in developing PET tracers. Halogenated anilines can serve as precursors for radiolabeling. The bromine atom in this compound could potentially be replaced with a radioisotope, such as a radioiodine, or the entire molecule could serve as a scaffold for the attachment of a radiolabeled prosthetic group. While there is no specific literature detailing the use of this compound in this context, the general principles of radiopharmaceutical chemistry suggest its potential utility in the development of novel imaging agents.
Material Science Applications
Beyond its potential in medicinal chemistry, the unique chemical structure of this compound also lends itself to applications in material science, particularly in the synthesis of specialty polymers.
Precursors for Fluoropolymers and Specialty Polymers
Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability. The presence of a fluorine atom in this compound makes it a potential monomer or precursor for the synthesis of novel fluorinated polymers. The polymerization of aniline and its derivatives can lead to the formation of polyanilines, which are conducting polymers with a range of applications in electronics and sensors. The substituents on the aniline ring, such as the tert-butyl and bromo groups, would be expected to modify the properties of the resulting polymer, potentially leading to materials with tailored solubility, processability, and electronic characteristics. While specific examples of polymers derived from this compound are not readily found in the literature, the general field of polyaniline derivatives is an active area of research.
Table 2: Potential Polymer Properties Influenced by Substituents This table outlines the hypothetical influence of the substituents of this compound on polymer properties.
| Substituent | Potential Influence on Polymer Properties |
| Fluorine | Enhanced thermal stability, chemical resistance, and specific electronic properties. |
| Bromine | Can serve as a site for further functionalization or cross-linking; influences electronic properties. |
| tert-Butyl | Increased solubility in organic solvents, improved processability, and modification of polymer morphology. |
| Aniline Backbone | Provides the basis for a conducting polymer with potential applications in electronics and sensors. |
Additives in Advanced Materials
The presence of bromine and fluorine is anticipated to enhance the flame retardancy of polymeric materials. Halogenated compounds are well-known to act as flame retardants by interrupting the combustion cycle in the gas phase. The tert-butyl group can improve the compatibility of the additive with polymer matrices, particularly in non-polar polymers, leading to better dispersion and more uniform material properties. Furthermore, the aniline moiety can be functionalized to create polymerizable monomers or to act as a curing agent for epoxy resins, potentially leading to materials with high thermal stability and chemical resistance.
Table 1: Potential Effects of this compound as a Material Additive
| Property Enhancement | Functional Group Contribution | Potential Application |
| Flame Retardancy | Bromine, Fluorine | Engineering plastics, textiles, electronics |
| Thermal Stability | Aromatic ring, potential for cross-linking | High-performance composites, adhesives |
| UV Resistance | Halogen substitution | Outdoor coatings, protective films |
| Mechanical Strength | Improved polymer matrix interaction | Reinforced polymers, structural components |
Corrosion Inhibition Studies
Aromatic amines and their derivatives are widely investigated as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these compounds typically stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The adsorption is facilitated by the presence of heteroatoms (like nitrogen in the amine group) with lone pairs of electrons and the π-electrons of the aromatic ring.
Table 2: Predicted Corrosion Inhibition Attributes of this compound
| Feature | Influence on Corrosion Inhibition |
| Amine Group | Primary site for adsorption on metal surfaces. |
| Aromatic Ring | π-electrons contribute to the adsorption process. |
| Tert-butyl Group | May increase surface area coverage, enhancing the protective barrier. |
| Halogen Atoms | Modify the electronic properties of the molecule, potentially affecting adsorption strength. |
Detailed electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, would be necessary to quantify the corrosion inhibition efficiency and to elucidate the mechanism of action of this specific compound.
Catalysis and Ligand Design
The structure of this compound makes it an interesting candidate for applications in catalysis, both as a precursor to ligands for metal-catalyzed reactions and potentially in organocatalysis.
Ligands in Metal-Catalyzed Transformations
The aniline moiety of this compound can be readily modified to synthesize a variety of ligands for transition metal catalysis. For instance, the amine group can be converted into imines, amides, or phosphine-amines, which are common ligand classes. The steric bulk provided by the tert-butyl group and the ortho-bromo and fluoro substituents can be advantageous in creating a specific coordination environment around a metal center. This steric hindrance can influence the selectivity of catalytic reactions, for example, by favoring the formation of a particular stereoisomer in asymmetric catalysis.
Furthermore, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and potentially bidentate or polydentate ligands.
Table 3: Potential Ligand Types Derived from this compound
| Ligand Class | Synthetic Modification | Potential Catalytic Application |
| Schiff Base Ligands | Condensation with aldehydes or ketones | Oxidation, reduction, and C-C coupling reactions |
| Amido Ligands | Deprotonation of the N-H bond | Olefin polymerization, hydroamination |
| Phosphine-Amine Ligands | Reaction with chlorophosphines | Cross-coupling reactions, hydrogenation |
Organocatalytic Applications
Aniline derivatives have been explored as organocatalysts in various organic transformations. While there is no specific literature on the organocatalytic applications of this compound, its structural features suggest potential avenues for investigation. Chiral derivatives of this aniline could potentially be used in asymmetric catalysis. The amine group can participate in hydrogen bonding interactions or act as a Brønsted base. The sterically hindered nature of the molecule could impart unique selectivity in certain reactions. For instance, it could be explored as a bulky amine catalyst in reactions where steric control is crucial for achieving high yields or selectivities.
Advanced Analytical Methodologies for the Characterization of 2 Bromo 4 Tert Butyl 6 Fluoroaniline and Its Derivatives in Research
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Raman, Ultraviolet-Visible, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Bromo-4-(tert-butyl)-6-fluoroaniline. Each technique provides unique information about the compound's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be routinely employed.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. A sharp singlet, integrating to nine protons, would be anticipated in the upfield region (approximately 1.3 ppm) characteristic of the magnetically equivalent protons of the tert-butyl group. The aromatic region would display signals for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the bromine, fluorine, and amino substituents. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The tert-butyl group would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The aromatic region would display six signals corresponding to the benzene (B151609) ring carbons, with their chemical shifts significantly affected by the attached halogen and amino groups. The C-F and C-Br carbons would exhibit characteristic chemical shifts.
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a signal for the single fluorine atom on the aromatic ring. The chemical shift and coupling to adjacent protons (H-F coupling) would further confirm its position.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (tert-butyl) | Stretching | 2850 - 2975 |
| C=C (Aromatic) | Stretching | 1450 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 750 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom. Common fragmentation pathways would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a prominent [M-15]⁺ peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline (B41778) and its derivatives typically exhibit characteristic absorption bands in the UV region. Current time information in Pasuruan, ID.oup.comnih.gov The spectrum of this compound is expected to show primary and secondary absorption bands arising from π → π* transitions within the benzene ring. Current time information in Pasuruan, ID.oup.comnih.gov The positions and intensities of these bands (λmax) are influenced by the substituents on the aromatic ring. The presence of the amino group (an auxochrome) and halogens will cause shifts in these absorption maxima compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a derivative of this compound, a single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. While the specific crystal structure of this compound is not publicly documented, studies on related bromoanilines, such as p-bromoaniline, have been performed. researchgate.net Such analyses reveal how the molecules pack in the crystal lattice and detail the intermolecular forces, including hydrogen bonds involving the amine group and halogen interactions, that stabilize the solid-state structure. researchgate.net This information is crucial for understanding the physical properties of the compound and for designing new materials.
Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities during and after a chemical synthesis. They are also the primary means of assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction. For the synthesis of halogenated anilines, TLC is routinely used to determine when the starting materials have been consumed. google.comsielc.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's status.
Column Chromatography: For the purification of multi-gram quantities of product, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. This technique is widely cited for the purification of substituted anilines.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for both purity assessment and preparative isolation. For halogenated anilines, reverse-phase HPLC is a common analytical method. oup.comresearchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system, where it passes through a column (e.g., a C18 column) under high pressure. oup.com A detector, such as a UV detector, records the signal as the compound elutes, producing a chromatogram. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for accurate purity determination. oup.comresearchgate.net
Gas Chromatography (GC): GC is another powerful technique for analyzing volatile and thermally stable compounds like substituted anilines. d-nb.infoepa.gov The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. epa.gov The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used for detection and quantification. d-nb.infoepa.gov While the polar nature of anilines can sometimes pose challenges, GC methods have been successfully developed for their analysis. oup.comd-nb.info
The table below summarizes the typical applications of these chromatographic techniques in the context of research involving this compound.
| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase/Eluent |
| TLC | Reaction Monitoring | Silica Gel | Hexane/Ethyl Acetate (B1210297) Mixtures |
| Column Chromatography | Preparative Purification | Silica Gel | Gradient of Hexane/Ethyl Acetate |
| HPLC | Purity Assessment, Quantification | C18 (Reverse-Phase) | Acetonitrile/Water Mixtures |
| GC | Purity Assessment, Trace Analysis | Fused Silica Capillary (e.g., SE-54) | Inert Gas (e.g., Helium, Nitrogen) |
Mechanistic Aspects of Biotransformation and Toxicological Implications of Halogenated Anilines
Pathways of Metabolite Formation and Bioactivation
The metabolic fate of halogenated anilines is diverse and can proceed through several key pathways. These include N-acetylation, which is a significant transformation mechanism for anilines and their halogenated derivatives. nih.gov Under aerobic conditions, acetylation can be a major route of metabolism. nih.gov Another critical pathway is cytochrome P450-catalyzed dehalogenation, which can lead to the formation of aminophenol metabolites. nih.gov
For dihalogenated anilines, a proposed mechanism involves dehalogenation and subsequent glutathione (GSH) conjugation in human liver microsomes. acs.org This process is particularly relevant for anilines with a para-substituted halogen (chloro, bromo, or iodo), which plays a crucial role in the formation of a reactive intermediate. acs.org This intermediate, a (4-iminocyclohexa-2,5-dienylidene)halogenium species, is formed after oxidation and is followed by the addition of GSH. acs.org
Furthermore, oxidative deamination is a known metabolic pathway for related compounds, leading to the formation of alcohol and acid metabolites. nih.govresearchgate.net Demethylation can also occur, followed by oxidative deamination. nih.govresearchgate.net The specific pathways and the resulting metabolites can vary between species. nih.govresearchgate.net
In the context of 2-Bromo-4-(tert-butyl)-6-fluoroaniline, it is plausible that it undergoes similar metabolic transformations. N-acetylation of the amino group is a likely detoxification pathway. Given the presence of a bromine atom, dehalogenation is a potential metabolic route. The fluorine atom, being more resistant to cleavage, might influence the preferred site of metabolism.
Table 1: Potential Metabolic Pathways of Halogenated Anilines
| Metabolic Pathway | Description | Potential Metabolites of this compound |
|---|---|---|
| N-Acetylation | Addition of an acetyl group to the amino moiety, generally a detoxification pathway. | N-acetyl-2-bromo-4-(tert-butyl)-6-fluoroaniline |
| Dehalogenation | Removal of a halogen atom, often followed by hydroxylation. | 4-(tert-butyl)-6-fluoro-2-hydroxyaniline |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxylated derivatives of this compound |
| Glutathione Conjugation | Addition of glutathione, typically following the formation of a reactive intermediate. | Glutathione conjugate of a reactive intermediate |
Enzyme-Mediated Transformations and Reactive Intermediate Generation
The bioactivation of halogenated anilines is primarily mediated by cytochrome P450 (CYP) enzymes. openanesthesia.orgbohrium.commdpi.com These enzymes catalyze phase I oxidation, reduction, and hydrolysis reactions. openanesthesia.org CYP-mediated monooxygenation of aniline (B41778) derivatives can lead to the formation of reactive metabolites. nih.gov
A key bioactivation step is N-hydroxylation, which forms N-hydroxyarylamines. These intermediates are often more toxic than the parent aniline. For fluoroanilines with a fluorine at the para position, cytochrome P-450 dependent conversion can directly result in the formation of a reactive benzoquinoneimine. nih.gov This reactive species can then be a target for nucleophilic attack by cellular macromolecules, leading to toxicity.
In the case of dihalogenated anilines, oxidation can lead to the formation of a (4-iminocyclohexa-2,5-dienylidene)halogenium reactive intermediate, which can then react with glutathione. acs.org The formation of such reactive intermediates is a critical step in the manifestation of toxicity.
For this compound, CYP-mediated oxidation is expected to be a major pathway. N-hydroxylation would produce the corresponding N-hydroxyarylamine, a potentially toxic metabolite. Given the substitution pattern, the formation of a benzoquinone imine-like reactive intermediate is also a possibility, which could contribute to its toxicological profile.
Table 2: Key Enzymes and Reactive Intermediates in Halogenated Aniline Metabolism
| Enzyme Family | Role in Metabolism | Reactive Intermediates Generated |
|---|---|---|
| Cytochrome P450 (CYP) | Catalyzes Phase I oxidative biotransformation of a wide range of xenobiotics. openanesthesia.orgbohrium.commdpi.com | N-hydroxyarylamines, Benzoquinoneimines, (4-iminocyclohexa-2,5-dienylidene)halogenium ions acs.orgnih.gov |
| N-acetyltransferases (NATs) | Catalyzes the transfer of an acetyl group to the amino group. | Generally leads to less reactive metabolites. |
Structural Features Influencing Toxicity Mechanisms
The toxicity of halogenated anilines is significantly influenced by their structural features, including the type, number, and position of halogen substituents. nih.gov The position of the halogen on the aniline ring has been shown to influence the formation of reactive metabolites. acs.org
For instance, the presence of a halogen at the para-position is pivotal for the formation of certain reactive intermediates. acs.org The nature of the halogen also plays a role; for example, para-iodo-phenylhydroxylamine was found to be more toxic than para-fluoro-phenylhydroxylamine in inducing red blood cell destruction. nih.gov This suggests that the electronegativity and size of the halogen atom can impact biological activity.
In this compound, the presence of both bromine and fluorine atoms at ortho and para positions relative to each other will influence its electronic properties and susceptibility to metabolic enzymes. The bulky tert-butyl group at the para position relative to the amino group may sterically hinder metabolism at that site, potentially directing enzymatic attack to other positions on the ring. The fluorine atom at the ortho position is a strong electron-withdrawing group, which can affect the reactivity of the amino group and the aromatic ring. The bromine atom, also at an ortho position, is less electronegative than fluorine but is a better leaving group, which could influence dehalogenation pathways. The interplay of these structural features will ultimately determine the specific metabolic pathways that are favored and the nature of the reactive intermediates formed, thereby dictating the compound's toxicological profile.
Q & A
Q. Basic
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm (¹H) and δ 29–31 ppm (¹³C). Aromatic protons split into distinct doublets due to bromine and fluorine substituents .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 228.04 (C₁₀H₁₄BrFN) .
- FTIR : NH₂ stretching at ~3450 cm⁻¹ and C-Br absorption at 560–600 cm⁻¹ .
What strategies mitigate regioselectivity challenges during functionalization of the aniline ring?
Advanced
Regioselectivity is influenced by steric and electronic effects:
- Directing groups : The tert-butyl group acts as a steric shield, directing electrophiles to the less hindered meta position relative to bromine .
- Halogen effects : Bromine’s strong electron-withdrawing nature deactivates ortho/para positions, favoring meta substitution for nucleophilic attacks .
- Temperature control : Lower temperatures (-20°C) reduce kinetic competition in multi-step reactions .
What mechanistic pathways explain decomposition or side reactions during synthesis?
Q. Advanced
- Radical pathways : Decomposition via pentyl nitrite generates aryl radicals, detected by ESR spectroscopy . Competing ionic pathways (e.g., SNAr) are pH-dependent; acidic conditions favor protonation of the amino group, reducing nucleophilicity .
- Byproduct formation : Undesired dehalogenation occurs under strong reducing conditions (e.g., excess Zn/HCl), monitored via TLC or HPLC .
How can computational modeling predict reactivity or guide synthetic design?
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO energy of the brominated ring correlates with susceptibility to nucleophilic attack .
- Transition state modeling : Simulates steric clashes between tert-butyl and incoming reagents, explaining regioselectivity trends .
What are the stability profiles of this compound under varying storage conditions?
Q. Basic
- Light sensitivity : Decomposes upon prolonged UV exposure; store in amber vials at -20°C .
- Moisture sensitivity : Hydrolysis of the C-Br bond occurs in aqueous media; use desiccants (silica gel) for long-term storage .
- Degradation markers : Monitor via HPLC for peaks at Rₜ 8.2 min (degradant) vs. 12.5 min (parent compound) .
How is this compound utilized in the synthesis of bioactive molecules or complex intermediates?
Q. Advanced
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids yield biaryl scaffolds for kinase inhibitors .
- Indole synthesis : Leimgruber-Batcho reaction with 2-fluoro-4-methylaniline derivatives forms fluorinated indoles, precursors to serotonin antagonists .
- Pharmacophore development : The bromine serves as a leaving group in SNAr reactions to introduce heterocycles (e.g., pyridines) .
How do solvent and catalyst choices impact catalytic dehalogenation?
Q. Advanced
- Solvent polarity : Polar solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed debromination, but may require ligands (e.g., PPh₃) to prevent catalyst poisoning .
- Reducing agents : NaBH₄ selectively reduces bromine without affecting fluorine, while LiAlH₄ may over-reduce the amine group .
What analytical methods resolve contradictions in reported spectral data?
Q. Advanced
- Comparative NMR : Cross-validate chemical shifts with structurally analogous compounds (e.g., 4-Bromo-2-fluoroaniline hydrochloride ).
- High-resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Br/F ).
- X-ray crystallography : Resolves ambiguity in substituent positioning .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
